5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Molecular Classification and Significance in Heterocyclic Chemistry
The compound 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds known as triazoles, specifically representing a derivative of 1,2,4-triazole with characteristic thiol functionality. The triazole nucleus constitutes one of the most important heterocycles, featuring a five-membered ring containing two carbon atoms and three nitrogen atoms with the molecular formula C₂H₃N₃. This structural arrangement creates a planar molecule where carbon-nitrogen and nitrogen-nitrogen distances fall within a narrow range of 136-132 picometers, consistent with aromatic character.
The molecular formula of the target compound is C₁₆H₁₅N₃OS, with a molecular weight of 297.37 grams per mole. The compound exhibits the characteristic features of 1,2,4-triazole derivatives, including amphoteric behavior due to susceptibility to both nitrogen-protonation and deprotonation in aqueous solution. The presence of aromatic substituents, specifically the 2-methoxyphenyl group at position 5 and the 4-methylphenyl group at position 4, along with the thiol group at position 3, creates a unique molecular architecture that influences both chemical reactivity and potential biological activity.
Heterocyclic nitrogen-containing compounds, particularly five-membered rings like triazoles, demonstrate exceptional importance in medicinal chemistry due to their wide range of biological applications. The triazole nucleus serves as a common and integral feature of various natural products and medicinal agents, establishing its significance as a pharmacologically important scaffold. The specific substitution pattern in this compound represents a sophisticated molecular design that combines the inherent properties of the triazole core with strategically positioned aromatic and functional groups.
The chemical behavior of 1,2,4-triazoles involves both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs exclusively at nitrogen atoms, while nucleophilic substitution occurs at both ring carbon atoms under mild reaction conditions. This dual reactivity pattern stems from the attachment of both ring carbon atoms to two electronegative nitrogen atoms, creating π-deficient centers susceptible to nucleophilic attack.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃OS | Defines elemental composition |
| Molecular Weight | 297.37 g/mol | Determines molecular size |
| Ring System | 1,2,4-Triazole | Provides aromatic stability |
| Functional Groups | Thiol, methoxy, methyl | Influence reactivity patterns |
| Substitution Pattern | 3-thiol, 4-(4-methylphenyl), 5-(2-methoxyphenyl) | Determines specific properties |
Historical Development of 1,2,4-Triazole-3-thiol Derivatives
The historical development of 1,2,4-triazole-3-thiol derivatives represents a significant advancement in heterocyclic chemistry, with multiple synthetic approaches contributing to the understanding and preparation of these compounds. The fundamental synthesis of 1,2,4-triazoles can be achieved through classical methods including the Einhorn-Brunner reaction and the Pellizzari reaction. For unsubstituted 1,2,4-triazole preparation, researchers have employed thiosemicarbazide as a starting material, involving acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3-thiol, with subsequent oxidation by nitric acid or hydrogen peroxide yielding the final triazole product.
The development of thiol-substituted triazole derivatives has evolved through various synthetic methodologies. Ring closure of arylthiosemicarbazides in alkaline medium represents a well-established method for 1,2,4-triazole synthesis. This approach has been successfully applied to prepare 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols with yields ranging from 62-79%. The synthetic strategy typically involves initial preparation of 1,4-substituted thiosemicarbazides followed by cyclization under basic conditions.
Research conducted by Labanauskas and colleagues demonstrated the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives through alkylation of corresponding triazole-3-thiones. Their methodology involved acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization of the obtained acyl derivatives. This work established important precedents for preparing methoxyphenyl-substituted triazole-3-thiols, providing foundational knowledge for the synthesis of compounds like this compound.
Advanced synthetic approaches have incorporated modern methodologies including microwave-assisted synthesis and water-mediated cycloaddition reactions. Researchers reported the synthesis of 4-acyl-NH-1,2,3-triazole derivatives using water-mediated cycloaddition reactions of enaminone and tosyl azide under mild conditions at 40°C, requiring no catalyst when using water as the sole medium. Additionally, microwave irradiation has been employed for catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazine and formamide, demonstrating excellent functional group tolerance.
The Eschenmoser coupling reaction has been utilized as an efficient method for preparing diazenyl-1,2,4-triazole-5-thiones with yields of 82-88%. This methodology involves nucleophilic attack of disubstituted hydrazinecarbothioamides on 2,3,5,6-tetrachloro-1,4-benzoquinone as a mediator. The mechanistic pathway involves initial charge-transfer complex formation, followed by chlorine elimination and subsequent rearrangement reactions leading to the final triazolethione products.
| Synthetic Method | Starting Materials | Yield Range | Key Advantages |
|---|---|---|---|
| Einhorn-Brunner Reaction | Thiosemicarbazide derivatives | Variable | Classical reliability |
| Alkaline Cyclization | Arylthiosemicarbazides | 62-79% | High selectivity |
| Microwave-Assisted | Hydrazine, formamide | High | Rapid reaction times |
| Eschenmoser Coupling | Hydrazinecarbothioamides | 82-88% | Excellent efficiency |
| Water-Mediated Cycloaddition | Enaminone, tosyl azide | Moderate | Green chemistry approach |
Research Significance of this compound
The research significance of this compound emerges from its unique structural features and potential applications within the broader context of triazole-based research. The compound represents a sophisticated example of structure-activity relationship optimization, where specific aromatic substitutions have been strategically incorporated to enhance desired properties. The presence of the 2-methoxyphenyl group at position 5 and the 4-methylphenyl group at position 4, combined with the thiol functionality at position 3, creates a molecular architecture that potentially exhibits enhanced biological activity compared to unsubstituted analogs.
Mercapto-substituted 1,2,4-triazoles demonstrate particular interest as research compounds due to their important role in chemopreventive and chemotherapeutic effects. The thiol group at position 3 of the triazole ring provides unique reactivity patterns and potential for further derivatization through various chemical transformations. Research has shown that triazole-3-thiol derivatives can serve as versatile intermediates for preparing more complex heterocyclic systems through reactions with aldehydes, leading to azomethine formation, or through Mannich base formation with formaldehyde and secondary amines.
The compound's research significance extends to its potential as a building block for drug discovery applications. The 2-methoxyphenyl substitution pattern has been associated with enhanced biological activity in various therapeutic contexts. Studies investigating 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated anti-inflammatory activity, suggesting that the specific positioning of the methoxy group influences biological response. The 4-methylphenyl substitution provides additional structural diversity and may contribute to improved pharmacokinetic properties through increased lipophilicity.
Research conducted on similar triazole-3-thiol derivatives has revealed their potential for antimicrobial applications. Systematic studies of 1,2,4-triazole-3-thiol derivatives bearing hydrazone functionalities have identified compounds with promising anticancer activity. The hydrazone derivatives 4, 14, and 18 were specifically identified as the most promising anticancer agents from a series of 1,2,4-triazole-3-thiol derivatives. This research indicates that structural modifications of the basic triazole-3-thiol scaffold can lead to compounds with significant therapeutic potential.
The compound serves as an important model for investigating structure-activity relationships within the triazole-3-thiol family. The specific substitution pattern allows researchers to study the individual and combined effects of methoxy and methyl substituents on biological activity. The 2-methoxyphenyl group provides electron-donating properties that may influence the electronic distribution within the triazole ring, while the 4-methylphenyl group contributes to the overall hydrophobic character of the molecule.
| Research Application | Structural Feature | Potential Benefit | Literature Support |
|---|---|---|---|
| Anti-inflammatory Studies | 2-Methoxyphenyl group | Enhanced activity | Documented in position isomer studies |
| Anticancer Research | Triazole-3-thiol core | Chemopreventive effects | Multiple derivative studies |
| Structure-Activity Studies | Combined substitution pattern | Optimized properties | Systematic modification research |
| Drug Discovery | Heterocyclic scaffold | Lead compound potential | Broad pharmacological activity |
| Chemical Biology | Thiol functionality | Derivatization potential | Versatile intermediate applications |
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-9-12(10-8-11)19-15(17-18-16(19)21)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMIOSWHDQLVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357725 | |
| Record name | 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23292-16-2 | |
| Record name | 3-(2-Methoxyphenyl)-4-(4-methylphenyl)-5-mercaptotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23292-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol generally follows these key steps:
- Preparation of thiosemicarbazide derivatives by acylation with substituted benzoyl chlorides.
- Cyclization of these acylated thiosemicarbazides to form the 1,2,4-triazole-3-thiol ring.
- Introduction of the 4-(4-methylphenyl) substituent via appropriate starting materials or substitution reactions.
This approach is consistent with methods used for related 1,2,4-triazole-3-thiol derivatives, where ring closure of thiosemicarbazide intermediates under alkaline or acidic conditions yields the triazole core.
Detailed Preparation Procedure
Step 1: Synthesis of Acylated Thiosemicarbazides
- Reagents: Thiosemicarbazide or 4-methylphenyl-substituted thiosemicarbazide and 2-methoxybenzoyl chloride.
- Reaction: The thiosemicarbazide is acylated by reacting with 2-methoxybenzoyl chloride in an appropriate solvent (e.g., ethanol or THF) under controlled temperature.
- Outcome: Formation of acylthiosemicarbazide intermediates (e.g., 3-(2-methoxyphenyl)thiosemicarbazide derivatives).
Step 2: Cyclization to 1,2,4-Triazole-3-thiol
- Conditions: The acylthiosemicarbazide is subjected to cyclization by heating in alkaline media or in the presence of dehydrating agents.
- Mechanism: Intramolecular cyclization occurs, forming the 1,2,4-triazole ring with a thiol group at the 3-position.
- Yields: Reported yields for similar compounds range from 62% to 79%.
Alternative Synthetic Routes
- From Phenylacetic Acid Derivatives: 5-Amino-4H-1,2,4-triazole-3-thiol can be reacted with phenylacetic acid derivatives bearing the 4-methylphenyl and 2-methoxyphenyl groups under coupling conditions (e.g., using DCC and HOBt) to form amide-linked triazole derivatives.
- Hydrazine Hydrate Route: Hydrazine hydrate under nitrogen atmosphere can be used to prepare hydrazide intermediates that further react with aryl aldehydes to form Schiff bases, which cyclize to triazole-thiol derivatives.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation | Thiosemicarbazide + 2-methoxybenzoyl chloride | Room temp or reflux | 1–2 hours | High | Use of base to neutralize HCl formed |
| Cyclization | Alkaline medium or dehydrating agent (e.g., NaOH) | 60–80 °C | 4–12 hours | 62–79 | Ring closure to form triazole-thiol |
| Alkylation/Arylation | Appropriate alkyl/aryl halides | 60–80 °C | 4–12 hours | Moderate | For substitution at 4-position |
| Schiff base formation | Hydrazide + aryl aldehyde + catalytic HCl | 60 °C, nitrogen atm | 4 hours | Good | Followed by cyclization |
Characterization and Purification
- Purification: Crystallization or recrystallization from ethanol or other solvents.
- Characterization: Confirmed by IR (N-H, C=S, aromatic C-H stretches), ^1H-NMR (protons of triazole and aromatic rings), ^13C-NMR, and mass spectrometry.
- Melting Points: Typically determined to assess purity.
Research Findings and Notes
- The synthetic methods are well-established and yield compounds with significant biological activities such as anti-inflammatory and anticancer properties.
- The presence of the methoxy and methyl substituents influences the pharmacokinetic and pharmacodynamic profiles, enhancing potential bioactivity.
- In silico toxicity studies suggest moderate to low toxicity for similar triazole-thiol derivatives, supporting their suitability for further research.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole-thiol derivatives.
Substitution: Substituted aromatic triazole-thiol compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of triazole possess potent antibacterial activity due to their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Triazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. A study highlighted the ability of certain triazoles to reduce inflammation markers in vitro .
Agricultural Applications
Fungicidal Activity
In agriculture, the compound has been tested for its fungicidal properties. Triazoles are widely used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. Research indicates that this compound shows promising results against various plant pathogens .
Table 2: Fungicidal Efficacy Against Plant Pathogens
| Pathogen | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
Material Science
Synthesis of Novel Materials
The unique properties of triazole compounds allow them to be utilized in the synthesis of novel materials. For instance, they can be incorporated into polymers to enhance their thermal stability and mechanical strength. Research has focused on creating composite materials using triazole derivatives that exhibit improved performance characteristics .
Case Study: Polymer Composites
A recent study synthesized polymer composites using this compound as a modifier. The resulting materials displayed enhanced thermal properties and resistance to degradation compared to traditional polymers .
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The triazole ring can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. The thiol group can form disulfide bonds, affecting the redox state of cells and proteins.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of methoxy/methyl groups (e.g., 2- vs. 4-methoxyphenyl in vs. 14) significantly impacts electronic distribution and steric effects, altering binding affinities in biological systems .
- Schiff Base Derivatives : Compounds with hydrazine or benzylidene groups () exhibit metal-chelating properties, making them candidates for anticancer or antimicrobial metal complexes .
Physicochemical Properties
- Solubility and Stability : Introduction of hydrophilic groups (e.g., ethoxy in ) improves aqueous solubility, whereas hydrophobic substituents (e.g., tert-butyl in ) enhance lipid membrane permeability .
- Chromatographic Behavior : Morpholinium salts () require validated HPLC methods for impurity profiling, indicating the need for tailored analytical approaches for derivatives with similar complexity .
Biological Activity
5-(2-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure features a triazole ring that is pivotal for its biological activity. The crystal structure analysis indicates that the triazole ring is oriented at specific dihedral angles with respect to the phenyl rings, which may influence its reactivity and interactions with biological targets .
Antimicrobial Activity
Triazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial and fungal strains. The presence of the thiol group in this triazole enhances its interaction with microbial enzymes, potentially leading to increased antimicrobial efficacy .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (IGR39) | 12.5 | Induction of apoptosis |
| Breast Cancer (MDA-MB-231) | 15.8 | Cell cycle arrest |
| Pancreatic Carcinoma (Panc-1) | 20.0 | Apoptosis induction |
Antiviral Activity
The antiviral properties of triazole derivatives are also notable. Studies suggest that compounds like this compound can inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .
Analgesic and Anti-inflammatory Effects
Some derivatives in the triazole class have demonstrated analgesic and anti-inflammatory properties. These effects may be attributed to their ability to modulate pain pathways or inhibit inflammatory mediators .
Case Studies and Research Findings
A comprehensive study evaluated the acute toxicity and biological activity of various triazole derivatives, including this compound. The results indicated an LD50 value suggesting moderate toxicity levels when administered intragastrically . This information is crucial for further development in pharmacological applications.
Another significant study focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that modifications on the phenyl rings significantly influenced biological activity. For instance, substituents on the aromatic rings enhanced cytotoxicity against cancer cells .
Q & A
Q. Key Conditions :
- Solvents : Ethanol or methanol under reflux (60–80°C) .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to enhance cyclization efficiency .
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) for >90% purity .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Standard analytical techniques include:
- Chromatography : HPLC or hydrophilic interaction liquid chromatography (HILIC) to assess purity (>95%) and retention behavior under varying temperatures .
- Spectroscopy :
- Mass Spectrometry : HR-MS for molecular weight confirmation (e.g., [M+H]+ = 326.12 g/mol) .
Advanced: What structure-activity relationships (SAR) are observed for this compound in biological assays?
Answer:
SAR studies highlight the importance of substituents on the triazole core:
- Methoxy Group (2-position) : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Methyl Group (4-position) : Provides steric stability, reducing metabolic degradation .
- Thiol (-SH) Group : Facilitates hydrogen bonding with target enzymes (e.g., alkaline phosphatase), contributing to inhibitory activity (IC₅₀ = 4.89 μM in analogs) .
Table 1 : Comparative IC₅₀ Values of Analogous Triazole Derivatives
| Substituent Position | R₁ (Phenyl) | R₂ (Phenyl) | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|---|
| 2-Methoxy, 4-Methyl | 4-Methyl | 2-Methoxy | 4.89 | Alkaline Phosphatase |
| 2-Chloro, 4-Methyl | 4-Methyl | 2-Chloro | 1.50 | Alkaline Phosphatase |
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., IC₅₀ values) across studies?
Answer:
Discrepancies often arise from:
Q. Methodological Recommendations :
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Include positive controls (e.g., levamisole for alkaline phosphatase inhibition) .
Advanced: What computational strategies are employed to predict the mechanism of action of this compound?
Answer:
Molecular Docking :
Target Selection : Identify proteins (e.g., SARS-CoV-2 helicase, alkaline phosphatase) with resolved crystal structures (PDB IDs: 5WWP, 1ALK) .
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.
Binding Analysis : Focus on interactions between the thiol group and catalytic residues (e.g., Zn²⁺ in alkaline phosphatase) .
ADME Prediction : Tools like SwissADME assess bioavailability (%F >50% predicted due to moderate LogP ≈3.2) .
Advanced: How is the compound’s stability evaluated under physiological conditions?
Answer:
- Thermodynamic Studies : Measure retention time shifts in HILIC at 25–45°C to calculate ΔH (enthalpy) and ΔS (entropy) of transfer from mobile to stationary phase .
- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS over 24–72 hours .
- Light/Temperature Stress : Expose to 40°C/75% RH or UV light (ICH Q1A guidelines) to identify degradation products .
Basic: What in vitro assays are used to evaluate antimicrobial activity for this compound?
Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against M. bovis or S. aureus (e.g., MIC = 0.1–1.0% w/v) .
- Time-Kill Assays : Assess bactericidal effects over 24 hours at 37°C .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity (IC₅₀ >100 μM for safety) .
Advanced: How do researchers optimize substituents to enhance target selectivity?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -Br): Increase electrophilicity for covalent binding to cysteine residues in enzymes .
- Steric Bulking (e.g., tert-butyl): Reduce off-target interactions by limiting access to non-catalytic pockets .
- Hybrid Analogues : Combine with known pharmacophores (e.g., pyridine for metal coordination) to improve binding .
Case Study : Replacing 4-methylphenyl with 4-tert-butylphenyl increased selectivity for M. bovis by 3-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
